![molecular formula C21H20N4O3S B2740984 2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 946269-84-7](/img/structure/B2740984.png)
2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
This compound is a derivative of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectroscopy . These techniques can provide information about the number and type of atoms in the compound, their spatial arrangement, and the functional groups present.Scientific Research Applications
Pharmaceutical Research: Anticonvulsant and Tranquilizer Properties
This compound belongs to a class of chemicals that have shown promise in the development of new anticonvulsant and tranquilizer drugs . The structural features of the compound, particularly the thieno[3,2-d]pyrimidin moiety, are associated with central nervous system activity, which could be harnessed to create new treatments for epilepsy and anxiety disorders.
Antioxidant Research: Scavenging Free Radicals
Compounds with similar structures have been studied for their antioxidant properties, particularly in scavenging free radicals . This suggests potential applications in researching oxidative stress-related diseases or in the development of preservatives for food and cosmetic products.
Biofuel Additives: Oxygenated Fuel Additives
The compound’s derivatives could be explored as oxygenated additives to fuel . These additives can improve fuel efficiency and reduce emissions, contributing to the development of cleaner and more sustainable biofuels.
Catalysis: Molecular Precursors for Tin-Based Catalysts
Derivatives of the compound have been used as molecular precursors for the preparation of tin-based catalysts . These catalysts are important in various industrial processes, including the synthesis of polymers and fine chemicals.
Future Directions
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown. It has been reported that similar compounds have anticonvulsant and tranquilizer properties , suggesting that they may interact with targets in the nervous system.
Biochemical Pathways
Given its reported anticonvulsant and tranquilizer properties , it may be involved in modulating neurotransmitter signaling pathways.
Result of Action
The reported anticonvulsant and tranquilizer properties suggest that it may have a calming effect on the nervous system .
properties
IUPAC Name |
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-4-28-15-7-5-14(6-8-15)24-16(26)10-25-11-22-18-17-12(2)9-13(3)23-20(17)29-19(18)21(25)27/h5-9,11H,4,10H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNYHXLGTCVMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide |
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